N-methyl-O-tert-butyldimethylsilylhydroxylamine
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Overview
Description
N-methyl-O-tert-butyldimethylsilylhydroxylamine: is a chemical compound with the molecular formula C7H19NOSi . It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a tert-butyldimethylsilyl group, and the nitrogen atom is methylated. This compound is often used in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
O-Alkylation of tert-butyl N-hydroxycarbamate: This method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection.
Direct Preparation from Alcohols: Another method involves the direct preparation of O-substituted hydroxylamines from alcohols through O-alkylation, followed by acidic N-deprotection.
Industrial Production Methods: Industrial production of N-methyl-O-tert-butyldimethylsilylhydroxylamine typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-O-tert-butyldimethylsilylhydroxylamine can undergo oxidation reactions, where it is converted to corresponding oximes or nitrones.
Reduction: This compound can be reduced to amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the tert-butyldimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides under basic conditions.
Major Products Formed:
Oxidation Products: Oximes and nitrones.
Reduction Products: Amines.
Substitution Products: Various substituted hydroxylamines.
Scientific Research Applications
Chemistry: N-methyl-O-tert-butyldimethylsilylhydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of hydroxamic acids and other nitrogen-containing compounds .
Biology: In biological research, it is used as a protecting group for amines, allowing selective reactions to occur without interference from the amine group.
Medicine: This compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, it is used as a chemical additive and intermediate in the production of various chemicals .
Mechanism of Action
The mechanism of action of N-methyl-O-tert-butyldimethylsilylhydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions to occur at the nitrogen atom. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparison with Similar Compounds
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide: This compound is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis.
O-tert-butyldimethylsilylhydroxylamine: Similar to N-methyl-O-tert-butyldimethylsilylhydroxylamine, but without the methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both the tert-butyldimethylsilyl group and the methyl group on the nitrogen atom allows for unique applications in organic synthesis and chemical research.
Properties
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxymethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-7(2,3)10(5,6)9-8-4/h8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKQNNSXMNXILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)ONC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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